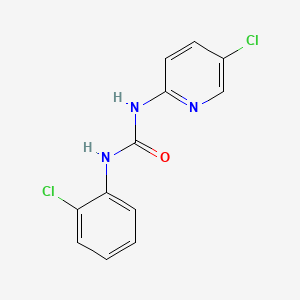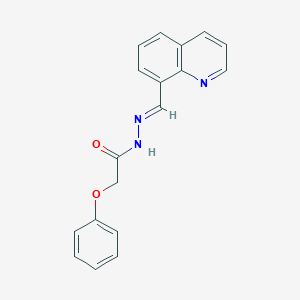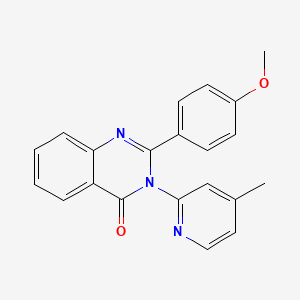![molecular formula C21H29N3OS B5553398 1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-[(2-methylphenyl)thio]piperidine](/img/structure/B5553398.png)
1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-[(2-methylphenyl)thio]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives, including those similar to the target compound, involves multi-step chemical reactions, starting from basic chemical structures to more complex formations. These processes often involve nucleophilic addition, cyclocondensation, or Mannich reactions, leading to the desired compound with high specificity and yield. For instance, novel 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives were prepared through described synthesis methods, showcasing the complexity and diversity of chemical synthesis techniques employed in the creation of these compounds (Trabanco et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to the target chemical reveals a complex arrangement of atoms and bonds that dictate their chemical behavior and interaction with biological targets. X-ray diffraction studies and spectroscopic techniques, such as IR, NMR, and mass spectrometry, are commonly employed to determine the structural details, providing insights into the compound's geometry, electronic distribution, and potential reactive sites. The molecular structure of related compounds, characterized by spectroscopic techniques, confirms the presence of specific functional groups and their configuration (Khan et al., 2013).
Chemical Reactions and Properties
The chemical reactions involving the target compound and its derivatives often include interactions with various reagents, leading to modifications in the chemical structure, which can alter the compound's biological activity. These reactions are crucial for understanding the compound's chemical behavior, stability, and reactivity under different conditions. For example, the reduction of chromano-piperidine-fused isoxazolidines illustrates the complexity of chemical reactions these compounds can undergo, leading to novel structures with distinct chemical properties (Singh et al., 2017).
Physical Properties Analysis
The physical properties of the target compound, such as solubility, melting point, and crystal structure, are essential for its formulation and application in scientific research. These properties are determined through various analytical methods, providing data critical for the compound's handling and storage. The crystal and molecular structure of similar compounds, revealed through X-ray diffraction studies, offer detailed insights into the compound's physical form and stability under different conditions (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, define the compound's potential as a pharmacological agent. Understanding these properties is essential for predicting the compound's behavior in biological systems and its mechanism of action. Studies on related compounds have highlighted their interaction with specific receptors or enzymes, demonstrating the importance of chemical properties in determining biological activity (Trabanco et al., 2006).
Aplicaciones Científicas De Investigación
Histamine H3 Antagonists
Compounds containing piperidine and imidazole structures have been explored for their potential as histamine H3 antagonists. For instance, a study detailed the synthesis and in vitro efficacy of 4-phenoxypiperidines as potent, conformationally restricted non-imidazole histamine H3 antagonists. These compounds, featuring a 4-phenoxypiperidine core, demonstrated in vivo efficacy in rat models, showcasing the potential of piperidine derivatives in modulating histamine-related biological responses (Dvorak et al., 2005).
Anticancer Activity
Research into piperidine derivatives has also highlighted their potential in cancer treatment. One study synthesized piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, which were evaluated for anticancer activity. Some derivatives exhibited significant activity against various cancer cell lines, indicating the therapeutic potential of these compounds in oncology (Kumar et al., 2013).
Neuroprotectants
Compounds with piperidine motifs have been investigated for their neuroprotective properties as well. For example, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol was identified as a potent and selective N-methyl-D-aspartate (NMDA) antagonist, highlighting its promise as a neuroprotective agent. This research underscores the utility of piperidine derivatives in addressing neurological conditions (Chenard et al., 1995).
Antimicrobial Agents
Piperidine-based structures have been synthesized and evaluated for their antimicrobial activity. A study involving the synthesis of novel 1,5-benzodiazepines with imidazole-containing piperidine derivatives found these compounds to exhibit promising antimicrobial properties. This suggests the potential application of such molecules in developing new antimicrobial agents (Konda et al., 2011).
Mecanismo De Acción
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Direcciones Futuras
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole compounds, including possibly “1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-[(2-methylphenyl)thio]piperidine”, could have potential for future drug development.
Propiedades
IUPAC Name |
1-[4-(2-methylphenyl)sulfanylpiperidin-1-yl]-2-(2-propan-2-ylimidazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3OS/c1-15(2)20-22-11-14-24(20)17(4)21(25)23-12-9-18(10-13-23)26-19-8-6-5-7-16(19)3/h5-8,11,14-15,17-18H,9-10,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEHBEOWVQRCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2CCN(CC2)C(=O)C(C)N3C=CN=C3C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR*,7aS*)-N,N-dimethyl-4-(3-phenylpropanoyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5553315.png)

![4-[(diethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553318.png)
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5553325.png)
![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B5553328.png)
![2-[(4-chlorophenyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5553337.png)

![4-({4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}methyl)benzoic acid](/img/structure/B5553343.png)


![N,N-dimethyl-3-{[2-(1H-pyrrol-1-yl)benzoyl]amino}azepane-1-carboxamide](/img/structure/B5553360.png)
![1-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5553372.png)
![8-{[2-(diethylamino)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5553382.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B5553399.png)